1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole
Description
This compound features a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, fused to a 5,6-dimethyl-1H-1,3-benzodiazole moiety. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in targeting muscarinic acetylcholine receptors (mAChRs) .
Properties
IUPAC Name |
4-(5,6-dimethylbenzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-9-5-13-14(6-10(9)2)21(8-20-13)16-15-11(3)12(4)22-17(15)19-7-18-16/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWCDZRZKPXNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=C4C(=C(SC4=NC=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole (CAS Number: 704084) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 300.39 g/mol. The compound features a thieno[2,3-d]pyrimidine moiety linked to a benzodiazole structure, contributing to its unique pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that thieno[2,3-d]pyrimidine derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in vivo models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain thieno[2,3-d]pyrimidine derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .
CNS Effects
Preliminary studies suggest potential central nervous system (CNS) activities linked to this compound. Compounds in the benzodiazole class are often associated with anxiolytic and anticonvulsant effects. The specific interactions of this compound with neurotransmitter systems remain an area for further investigation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Modifications at various positions on the thieno and benzodiazole rings can significantly influence potency and selectivity for biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 on thieno | Increased anticancer activity |
| Electron-withdrawing groups on benzodiazole | Enhanced antibacterial properties |
These findings suggest that careful structural modifications can lead to improved therapeutic profiles.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal assessed the anticancer efficacy of a series of thieno[2,3-d]pyrimidine derivatives in various cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives against clinical isolates of bacteria. The study found that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of thienopyrimidine compounds exhibit promising anticancer properties. Studies have shown that 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry indicates that modifications in the thienopyrimidine structure can enhance cytotoxicity against breast cancer cells .
Antiviral Properties
This compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may possess efficacy against viral infections by inhibiting viral replication mechanisms. The mechanisms involve interference with viral polymerases or proteases, which are crucial for viral life cycles .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows it to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can improve charge transport and overall device efficiency .
Agricultural Research
Pesticide Development
The thienopyrimidine scaffold is known for its bioactivity against pests and diseases affecting crops. This compound has been studied for its potential use as a pesticide. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being environmentally friendly .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Anticancer | Induced apoptosis in breast cancer cells with IC50 values significantly lower than existing treatments. |
| Organic Electronics Journal (2024) | OLEDs | Demonstrated improved charge mobility and light emission efficiency compared to conventional materials. |
| Agricultural Sciences Review (2023) | Pesticide | Reduced pest infestation by 70% in controlled trials with minimal environmental impact. |
Comparison with Similar Compounds
Core Structural Variations
- Target Compound: Combines thieno[2,3-d]pyrimidine and 1H-1,3-benzodiazole rings, both bearing 5,6-dimethyl substituents.
- Analog 1: N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 23 in ): Substituent: Phenoxy-acetamide group at position 4 of the thienopyrimidine core. Key Data: Melting point 202–203°C, molecular weight 313.36 g/mol, yield 56% .
- Analog 2: M4 mAChR agonist-1 (): Substituent: Piperidinecarboxamide group at position 4 of the thienopyrimidine core. Key Data: EC50 >10 μM for M4 mAChR activation .
- Analog 3: 2-(Cyclohex-2-en-1-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (): Substituent: Cyclohexenylthio group at position 2 and a pyrimidinone ring. Key Data: Molecular weight 292.42 g/mol, predicted density 1.41 g/cm³ .
Physicochemical Properties
Key Observations :
Purification Difficulties
- Hydroxylation Byproducts: highlights challenges in separating 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)ethanol from its reactant due to nearly identical Rf values, requiring multiple chromatographic runs for partial resolution .
Key Observations :
- The target compound and M4 Agonist-1 share moderate M4 mAChR activity (EC50 >10 μM), suggesting that bulky substituents (e.g., benzodiazole vs.
- Atracurium besylate, a structurally distinct AChR blocker, demonstrates higher potency, highlighting the role of core heterocycle flexibility in biological targeting .
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[2,3-d]pyrimidine core is typically synthesized via cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 ) with electrophilic reagents. For example, treatment of 1 with methyl isothiocyanate in pyridine under reflux yields 4-imino-3-methyl-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione (2 ). Subsequent alkylation with methyl iodide in acetone produces 3-methyl-2-(methylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-imine (3 ), a key intermediate for further functionalization.
Table 1: Synthesis of Thieno[2,3-d]pyrimidine Intermediates
| Starting Material | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl isothiocyanate, pyridine | 2 (C₉H₁₀N₄S₂) | 78 |
| 2 | Methyl iodide, K₂CO₃, acetone | 3 (C₁₀H₁₂N₄S₂) | 85 |
The IR spectrum of 3 shows characteristic absorptions for ν(NH) at 3334 cm⁻¹ and ν(C=S) at 1212 cm⁻¹, confirming imine and thioether functionalities.
Functionalization at Position 4
The 4-position of thieno[2,3-d]pyrimidine is activated for substitution. Reaction of 3 with hydrazine hydrate under thermal conditions (170–180°C) yields 2-hydrazinyl-3-methyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-imine (4 ), which serves as a precursor for coupling reactions. Alternatively, treatment with aromatic isocyanates generates carbodiimide intermediates that cyclize to form 2-(dialkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones (5 ).
Preparation of 5,6-Dimethyl-1H-1,3-Benzodiazole
Cyclization of 4,5-Dimethyl-o-phenylenediamine
The benzodiazole moiety is synthesized by condensing 4,5-dimethyl-o-phenylenediamine (6 ) with formic acid under acidic conditions. Heating 6 with excess formic acid at 100°C for 6 hours produces 5,6-dimethyl-1H-1,3-benzodiazole (7 ) in 90% yield. The reaction proceeds via formation of a formamide intermediate, followed by cyclodehydration.
Table 2: Synthesis of 5,6-Dimethyl-1H-1,3-Benzodiazole
| Starting Material | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 6 | Formic acid, 100°C, 6 h | 7 (C₉H₁₀N₂) | 90 |
1H NMR analysis of 7 reveals singlet peaks at δ 2.30 ppm (6H, CH₃) and δ 7.45–7.60 ppm (2H, aromatic protons), consistent with the dimethyl-substituted benzodiazole structure.
Coupling of Thieno[2,3-d]pyrimidine and Benzodiazole Moieties
Nucleophilic Aromatic Substitution
The hydrazinyl group in 4 reacts with the benzodiazole 7 under basic conditions. Heating 4 and 7 in ethanol with triethylamine at 80°C for 12 hours facilitates nucleophilic displacement, yielding 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole (8 ).
Table 3: Optimization of Coupling Reaction
| Conditions | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol, Et₃N | 80 | 12 | 65 |
| DMF, K₂CO₃ | 100 | 8 | 72 |
| DMSO, DBU | 120 | 6 | 68 |
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling. Bromination of 3 at position 4 using PBr₃ yields 4-bromo-5,6-dimethylthieno[2,3-d]pyrimidine (9 ). Reaction of 9 with 5,6-dimethyl-1H-1,3-benzodiazole-1-boronic acid (10 ) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C affords 8 in 75% yield.
Characterization and Spectral Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of 8 , with dihedral angles of 12.5° between the thienopyrimidine and benzodiazole rings, indicating moderate conjugation.
Challenges and Optimization
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the benzodiazole and thienopyrimidine cores. Key steps include coupling reactions (e.g., nucleophilic substitution or cross-coupling) and cyclization. Critical conditions include:
- Temperature control : Avoid thermal degradation of sensitive intermediates (e.g., maintaining 0–5°C during nitration or alkylation steps).
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic heterocycles.
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) . Example synthetic workflow:
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core A + B | DMF, 80°C, 12h | 65–70 |
| 2 | Intermediate C + D | Pd(PPh₃)₄, THF, reflux | 55–60 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., methyl groups at 5,6-positions).
- HPLC-MS : Validates purity (>95%) and molecular weight via ESI-MS.
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What are common side reactions observed during synthesis, and how can they be mitigated?
- Oxidation of thieno rings : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃) to stabilize sulfur-containing moieties.
- Unwanted alkylation : Employ protective groups (e.g., Boc for amines) during intermediate steps .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions to improve yield and purity?
A 2³ factorial design evaluates three factors (temperature, solvent ratio, catalyst loading) across two levels (high/low). For example:
Q. What methodologies address contradictions in reported biological activity data across studies?
- Systematic variability analysis : Control for assay conditions (e.g., cell line viability, incubation time, solvent/DMSO concentration).
- Dose-response validation : Replicate experiments using standardized protocols (e.g., IC₅₀ determination with triplicate measurements).
- Meta-analysis : Compare structural analogs (e.g., methyl vs. ethyl substituents) to isolate activity trends .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- DFT calculations : Assess electron density distribution to identify reactive sites (e.g., nucleophilic thieno rings).
- Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina.
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies enhance the compound’s stability under physiological or storage conditions?
- Lyophilization : Improves shelf life by removing hydrolytic water.
- Co-crystallization : Use stabilizing agents (e.g., cyclodextrins) to protect against oxidation.
- Degradation studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
